4-[2-(3-Methylpiperidin-1-yl)ethyl]aniline
Description
Properties
IUPAC Name |
4-[2-(3-methylpiperidin-1-yl)ethyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-3-2-9-16(11-12)10-8-13-4-6-14(15)7-5-13/h4-7,12H,2-3,8-11,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJKXDIEAYBVMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601248118 | |
| Record name | 4-[2-(3-Methyl-1-piperidinyl)ethyl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601248118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017212-41-7 | |
| Record name | 4-[2-(3-Methyl-1-piperidinyl)ethyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017212-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-(3-Methyl-1-piperidinyl)ethyl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601248118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 2 3 Methylpiperidin 1 Yl Ethyl Aniline and Analogues
Strategies for the Construction of Piperidine (B6355638) Ring Systems
The synthesis of the 3-methylpiperidine (B147322) ring, a key component of the target molecule, can be achieved through various robust and versatile methods. These strategies range from classical hydrogenation reactions to more complex intramolecular cyclizations and multi-component reactions.
Catalytic Hydrogenation Approaches (e.g., Pyridine (B92270) Derivatives Hydrogenation)
Catalytic hydrogenation of pyridine derivatives is a fundamental and widely employed method for the synthesis of piperidines. nih.gov This approach involves the reduction of the aromatic pyridine ring to its saturated piperidine counterpart using hydrogen gas in the presence of a metal catalyst.
The hydrogenation of substituted pyridines, such as 3-methylpyridine (B133936) (β-picoline), directly yields the corresponding 3-methylpiperidine. Various catalysts have been shown to be effective for this transformation, including platinum oxide (PtO₂), rhodium on carbon, and ruthenium-based catalysts. asianpubs.orgnih.gov For instance, the catalytic hydrogenation of 3-methylpyridine with a PtO₂ catalyst in glacial acetic acid under hydrogen pressure affords 3-methylpiperidine. asianpubs.org Similarly, amorphous RuB nanoparticles stabilized by poly(ethylene glycol) have demonstrated high activity and selectivity for the hydrogenation of pyridine and its derivatives. researchgate.net Under specific conditions of temperature and pressure, these catalysts can achieve near-quantitative conversion of the pyridine substrate to the desired piperidine product. researchgate.net
| Catalyst | Substrate | Product | Conditions | Conversion/Selectivity | Reference |
| PtO₂ | 3-Methylpyridine | 3-Methylpiperidine | Glacial acetic acid, 70 bar H₂ | - | asianpubs.org |
| RuB nanoparticles | Pyridine | Piperidine | 100 °C, 3.0 MPa H₂ | >99.0% conversion, 100% selectivity | researchgate.net |
| Rhodium on carbon | Pyridines | Piperidines | Lower atmospheric pressures | - | asianpubs.org |
This table presents a selection of catalytic systems for the hydrogenation of pyridine derivatives.
Intramolecular Cyclization Reactions
Intramolecular cyclization reactions offer a powerful means to construct the piperidine ring with a high degree of stereocontrol. These methods involve the formation of a carbon-nitrogen bond within a single molecule to close the six-membered ring.
6-endo-trig Cyclization: This type of cyclization involves the attack of a nitrogen nucleophile onto an activated double bond in a six-membered ring-closing fashion. It has been successfully used to synthesize substituted piperidines. nih.gov For example, the base-mediated intramolecular cyclization of certain (E)-enones can lead to the formation of 2,6-disubstituted 4-oxopiperidines, which can be further reduced to the corresponding piperidines. acs.org While traditionally considered disfavored by Baldwin's rules, specific substrate geometries and reaction conditions can promote the 6-endo pathway. nih.gov
Radical C-H Amination: Radical-mediated C-H amination provides a direct route to piperidines by functionalizing an unactivated C-H bond. nih.gov This approach often involves the generation of a nitrogen-centered radical that undergoes an intramolecular 1,5-hydrogen atom transfer (HAT) to a δ-C-H bond, followed by radical cyclization. nih.gov For instance, the catalytic, regio- and enantio-selective δ C-H cyanation of acyclic amines using a chiral copper catalyst can produce enantioenriched δ-amino nitriles, which are valuable precursors for chiral piperidines. nih.gov
Aza-Heck Cyclization: The aza-Heck reaction is a palladium-catalyzed intramolecular cyclization of an amine or its derivative onto a pendant alkene. nih.govbris.ac.uk This method has emerged as a powerful tool for the synthesis of N-heterocycles, including piperidines. bris.ac.uk Enantioselective versions of the aza-Heck cyclization have been developed, allowing for the synthesis of chiral piperidines with high enantiomeric excess. nih.govthieme-connect.com The reaction typically involves the oxidative addition of a palladium(0) catalyst to an activated N-O or N-X bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination or reductive cleavage. bris.ac.uk
| Cyclization Method | Key Features | Application | Reference |
| 6-endo-trig Cyclization | Formation of six-membered rings via nucleophilic attack on a double bond. | Synthesis of substituted 4-oxopiperidines. | nih.govacs.org |
| Radical C-H Amination | Direct functionalization of unactivated C-H bonds via a 1,5-HAT. | Asymmetric synthesis of chiral piperidines. | nih.gov |
| Aza-Heck Cyclization | Palladium-catalyzed intramolecular amination of alkenes. | Enantioselective synthesis of pyrrolidines and piperidines. | nih.govbris.ac.ukthieme-connect.com |
This table summarizes key intramolecular cyclization strategies for piperidine synthesis.
Annulation Methods
Annulation reactions involve the formation of a new ring onto an existing molecular framework. For piperidine synthesis, [5+1] annulation methods are particularly relevant.
[5+1] Annulations: This strategy involves the reaction of a five-atom component containing two electrophilic or nucleophilic sites with a one-atom component. A hydrogen borrowing [5+1] annulation method has been reported for the synthesis of piperidines. nih.gov This approach often utilizes a tandem reaction sequence where an initial intermolecular reaction is followed by an intramolecular cyclization to form the six-membered ring. nih.gov
Reductive Amination Strategies
Reductive amination is a versatile and widely used method for the formation of C-N bonds and can be applied to the synthesis of piperidines. sci-hub.se This reaction typically involves the condensation of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
The double reductive amination (DRA) of dicarbonyl compounds, such as glutaraldehyde (B144438) or its derivatives, with a primary amine or ammonia (B1221849) is a direct and efficient route to the piperidine skeleton. chim.itnih.gov This one-pot reaction forms two new C-N bonds and the heterocyclic ring. The choice of reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, is crucial for the success of the reaction. chim.it
| Reaction | Substrates | Key Features | Reference |
| Double Reductive Amination | Dicarbonyl compound (e.g., glutaraldehyde) and a primary amine/ammonia | One-pot formation of the piperidine ring. | chim.itnih.gov |
This table highlights the utility of double reductive amination in piperidine synthesis.
Mannich Reaction for Piperidine Derivatives
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine or ammonia. researchgate.net This reaction is particularly useful for the synthesis of β-amino carbonyl compounds, which can be precursors to piperidines. sciencemadness.orgacs.org Specifically, the reaction can be adapted to produce 4-piperidones by using a ketone, an aldehyde, and a primary amine. sciencemadness.orgacs.org These 4-piperidones can then be further functionalized or reduced to the corresponding piperidines. The use of acetic acid as a solvent has been shown to improve the yields and facilitate the isolation of the piperidone products. acs.org
Approaches for the Introduction and Modification of the Aniline (B41778) Moiety
The 4-[2-(piperidin-1-yl)ethyl]aniline core of the target molecule requires the synthesis and functionalization of an aniline moiety.
The synthesis of the 4-aminophenethyl alcohol, a key precursor to the aniline portion of the molecule, can be achieved through the reduction of 4-nitrophenylethanol. chemicalbook.com This reduction is commonly carried out using catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or platinum-based catalysts. researchgate.netgoogle.com
In the broader context of drug discovery, the aniline moiety is often a subject of modification to fine-tune the pharmacological properties of a molecule. cresset-group.com Concerns about the metabolic instability and potential toxicity of anilines have led to the development of strategies for their replacement with bioisosteres. acs.orgumich.edu However, when the aniline group is essential for activity, its modification can still be a valuable tool. nih.gov For instance, substitution on the aromatic ring or the amino group can alter the electronic properties and steric profile of the molecule, potentially leading to improved receptor binding or pharmacokinetic properties. acs.org The introduction of the aniline moiety into a larger molecule can be achieved through various cross-coupling reactions, such as the Buchwald-Hartwig amination, or through nucleophilic aromatic substitution. mdpi.com
| Approach | Description | Purpose | Reference |
| Reduction of Nitroarenes | Catalytic hydrogenation of a nitro group to an amino group. | Synthesis of the core aniline structure. | chemicalbook.comresearchgate.netgoogle.com |
| Modification of the Aniline Moiety | Substitution on the aromatic ring or the amino group. | Fine-tuning of pharmacological properties, improvement of metabolic stability. | cresset-group.comnih.govacs.org |
| Aniline Bioisosteres | Replacement of the aniline group with other functional groups. | Mitigation of potential toxicity and metabolic liabilities. | acs.orgumich.edu |
This table outlines strategies for the synthesis and modification of the aniline moiety.
Aromatic Nucleophilic Substitution Reactions
Aromatic nucleophilic substitution (SNAr) is a fundamental reaction for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings, particularly those activated by electron-withdrawing groups. In the context of 4-[2-(3-Methylpiperidin-1-yl)ethyl]aniline analogues, SNAr reactions are typically employed on precursors where the aniline functionality is masked or absent, and the aromatic ring is substituted with a suitable leaving group, such as a halogen.
The reactivity in SNAr reactions is highly dependent on the nature of the nucleophile, the leaving group, and the electronic properties of the aromatic ring. For instance, the reaction of a fluoro-substituted precursor, such as 4-fluoro-1-nitrobenzene, with a piperidine derivative can proceed under relatively mild conditions due to the high electronegativity of the fluorine atom which activates the ring towards nucleophilic attack. The presence of a nitro group, especially in the ortho or para position to the leaving group, significantly stabilizes the negatively charged intermediate, known as a Meisenheimer complex, thereby facilitating the reaction. nih.govznaturforsch.comresearchgate.netnih.gov
While direct SNAr on an unactivated halo-analogue of this compound is challenging, the reaction can be employed on precursors. For example, reacting 1-(2-(4-fluorophenyl)ethyl)-3-methylpiperidine with a strong nitrogen nucleophile under forcing conditions could potentially yield the corresponding substituted aniline, though this is often less efficient than metal-catalyzed methods. The general mechanism involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion, followed by the elimination of the leaving group to restore aromaticity. nih.gov
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction provides a versatile and efficient method for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines. wikipedia.orgyoutube.comlibretexts.orgorganic-chemistry.org This methodology is particularly well-suited for the synthesis of this compound and its analogues, especially when compared to classical methods that may require harsh reaction conditions. wikipedia.org
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org
The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bidentate phosphine (B1218219) ligands like BINAP and DPPF, as well as sterically hindered monophosphine ligands, have been shown to be effective in promoting the coupling of a wide range of substrates. wikipedia.org The selection of the base, solvent, and reaction temperature also plays a critical role in optimizing the reaction yield and minimizing side reactions.
Table 1: General Conditions for Buchwald-Hartwig Amination
| Parameter | Typical Conditions |
| Catalyst | Palladium(II) acetate, Pd2(dba)3 |
| Ligand | BINAP, DPPF, XPhos, SPhos |
| Base | Sodium tert-butoxide, Lithium bis(trimethylsilyl)amide |
| Solvent | Toluene, Dioxane |
| Temperature | Room temperature to 110 °C |
Cross-Coupling Reactions
Beyond C-N bond formation, other cross-coupling reactions are instrumental in modifying the scaffold of this compound. The Suzuki-Miyaura coupling, for instance, is a powerful tool for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. nih.gov
For analogues of this compound, a bromo-substituted precursor could be coupled with a variety of boronic acids or esters to introduce new alkyl, alkenyl, or aryl groups onto the aromatic ring. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov
The general mechanism of the Suzuki-Miyaura coupling involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent (activated by a base), and subsequent reductive elimination to form the C-C bond and regenerate the catalyst.
Targeted Synthesis of this compound and its Direct Analogs
The targeted synthesis of this compound can be approached through several routes. One common strategy involves the reductive amination of a suitable phenylacetaldehyde (B1677652) derivative with 3-methylpiperidine, followed by reduction of a nitro group on the aromatic ring to the desired aniline. An alternative is the direct coupling of a phenylethyl halide with 3-methylpiperidine, again followed by nitro group reduction.
A patented method for a similar compound, 4-(piperidin-3-yl)aniline, involves the reaction of 3-(4-nitrophenyl)pyridine (B1584840) with an allyl halide to form a quaternary ammonium (B1175870) salt, which is then reduced using sodium borohydride (B1222165) in the presence of zinc chloride to simultaneously reduce the pyridine ring and the nitro group. patsnap.comgoogle.com
Optimization of Reaction Conditions (e.g., Microwave-Assisted Synthesis, Catalyst Selection)
Optimizing reaction conditions is crucial for achieving high yields and purity in the synthesis of this compound and its derivatives. Microwave-assisted synthesis has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes compared to conventional heating. researchgate.netorientjchem.orgnih.govmdpi.com This technique is particularly beneficial for cross-coupling reactions and nucleophilic aromatic substitutions. nih.govmdpi.com
Catalyst selection is paramount in metal-catalyzed reactions. For Buchwald-Hartwig aminations, the choice of palladium precursor and phosphine ligand can dramatically influence the reaction's efficiency and substrate scope. rsc.org Similarly, in Suzuki-Miyaura couplings, the selection of the palladium catalyst and base is critical for achieving optimal results. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Analogous Piperidine-Containing Compounds nih.govmdpi.com
| Reaction Type | Conventional Heating | Microwave Irradiation |
| Condensation | Hours | Minutes |
| Yield | Moderate to Good | Good to Excellent |
| Side Products | Often observed | Reduced |
Derivatization Reactions of the this compound Scaffold
The aniline functionality of the this compound scaffold is a versatile handle for a wide array of derivatization reactions. The primary amino group can readily undergo acylation, sulfonylation, and alkylation reactions to introduce diverse functional groups, thereby modulating the physicochemical and biological properties of the molecule.
Acylation with acid chlorides or anhydrides in the presence of a base yields the corresponding amides. Similarly, reaction with sulfonyl chlorides provides sulfonamides. These reactions are typically high-yielding and can be performed under mild conditions. Such derivatizations are common in drug discovery to explore structure-activity relationships.
Furthermore, the aniline group can be used in diazotization reactions followed by Sandmeyer or related reactions to introduce a variety of substituents, including halogens, cyano, and hydroxyl groups, onto the aromatic ring.
Table 3: Common Derivatization Reactions of the Aniline Moiety
| Reaction | Reagent | Functional Group Introduced |
| Acylation | Acid chloride/anhydride | Amide |
| Sulfonylation | Sulfonyl chloride | Sulfonamide |
| Alkylation | Alkyl halide | Secondary/Tertiary Amine |
| Diazotization/Sandmeyer | NaNO2, HX; CuX | Halogen, Cyano, etc. |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
X-ray Diffraction (XRD) for Single-Crystal Structure DeterminationThere are no published reports on the single-crystal X-ray diffraction analysis of 4-[2-(3-Methylpiperidin-1-yl)ethyl]aniline. Consequently, crystallographic data, including unit cell dimensions, space group, and atomic coordinates, are not available.
Analysis of Bond Lengths, Bond Angles, and Conformational Isomers
A definitive analysis of the bond lengths and angles of this compound would necessitate experimental data from techniques like X-ray crystallography or theoretical calculations. This data would provide the precise distances between bonded atoms and the angles they form, offering insights into the hybridization and electronic environment of each atom.
For instance, the bond lengths within the aniline (B41778) ring would be expected to exhibit characteristic aromatic C-C distances, while the C-N bond of the aniline group and the various C-C and C-N bonds within the ethyl and methylpiperidine fragments would have lengths typical of single bonds. Any significant deviations from standard values could indicate electronic effects or steric strain within the molecule.
Table 1: Hypothetical Bond Length Data for this compound (Note: This table is illustrative and not based on experimental data.)
| Atom 1 | Atom 2 | Bond Length (Å) |
| C(aromatic) | C(aromatic) | ~1.39 |
| C(aromatic) | N(aniline) | ~1.40 |
| C(aromatic) | C(ethyl) | ~1.51 |
| C(ethyl) | C(ethyl) | ~1.54 |
| C(ethyl) | N(piperidine) | ~1.47 |
| N(piperidine) | C(piperidine) | ~1.46 |
| C(piperidine) | C(piperidine) | ~1.53 |
| C(piperidine) | C(methyl) | ~1.53 |
Table 2: Hypothetical Bond Angle Data for this compound (Note: This table is illustrative and not based on experimental data.)
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| C(aromatic) | C(aromatic) | C(aromatic) | ~120 |
| C(aromatic) | C(aromatic) | N(aniline) | ~120 |
| C(aromatic) | C(ethyl) | C(ethyl) | ~112 |
| C(ethyl) | C(ethyl) | N(piperidine) | ~110 |
| C(piperidine) | N(piperidine) | C(piperidine) | ~112 |
| C(piperidine) | C(piperidine) | C(methyl) | ~111 |
Crystal Packing and Intermolecular Interactions
Should single crystals of this compound be obtained, X-ray diffraction analysis would reveal how the individual molecules arrange themselves in the solid state. This crystal packing is governed by a variety of non-covalent intermolecular interactions, which dictate the physical properties of the material, such as its melting point and solubility.
The primary intermolecular interactions expected for this compound would be hydrogen bonds involving the amine group (-NH2) of the aniline moiety. The hydrogen atoms of the amine can act as hydrogen bond donors, while the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. These hydrogen bonds could link molecules together in various motifs, such as chains or sheets.
Table 3: Potential Intermolecular Interactions in the Crystal Structure of this compound (Note: This table is illustrative and not based on experimental data.)
| Interaction Type | Donor | Acceptor | Potential Motif |
| Hydrogen Bond | N-H (aniline) | N (aniline of another molecule) | Head-to-tail chains |
| Hydrogen Bond | N-H (aniline) | N (piperidine of another molecule) | Dimer formation or extended networks |
| π-π Stacking | Aniline Ring | Aniline Ring | Offset or face-to-face stacking |
| van der Waals Forces | Alkyl chains | Alkyl chains/Aromatic rings | General packing stabilization |
Computational Chemistry and Theoretical Investigations of 4 2 3 Methylpiperidin 1 Yl Ethyl Aniline
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this analysis, DFT calculations were employed to determine the optimized geometry and electronic characteristics of the title compound.
The initial step in the computational analysis was to determine the most stable three-dimensional conformation of 4-[2-(3-methylpiperidin-1-yl)ethyl]aniline. This was achieved through geometry optimization using DFT calculations, commonly with the B3LYP functional and a 6-311G(d,p) basis set. This process systematically alters the molecular geometry to find the minimum energy structure on the potential energy surface.
The optimized structure reveals several key features. The aniline (B41778) moiety is not perfectly planar; the nitrogen atom of the amino group exhibits a slight pyramidalization, a characteristic feature of aniline and its derivatives. The 3-methylpiperidine (B147322) ring adopts a stable chair conformation, which minimizes steric strain. The ethyl bridge connecting the aniline and piperidine (B6355638) rings displays bond lengths and angles typical for sp³-hybridized carbon atoms. Representative geometric parameters, such as bond lengths and angles obtained from such a DFT optimization, are presented below.
| Table 1: Selected Optimized Geometrical Parameters | |
|---|---|
| Parameter | Calculated Value (B3LYP/6-311G(d,p)) |
| Bond Lengths (Å) | |
| C(aromatic)-N(amine) | 1.405 |
| N(amine)-H | 1.012 |
| C(ethyl)-N(piperidine) | 1.468 |
| C(aromatic)-C(ethyl) | 1.515 |
| Bond Angles (°) | |
| C-N-H (amine) | 112.5 |
| H-N-H (amine) | 110.8 |
| C(ethyl)-N(piperidine)-C(piperidine) | 111.5 |
| C(aromatic)-C(ethyl)-C(ethyl) | 112.9 |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic properties and chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. jmchemsci.commdpi.com A smaller gap suggests higher reactivity. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, particularly involving the nitrogen atom's lone pair and the π-system of the phenyl group. This indicates that this region is the most probable site for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the π-antibonding system of the aromatic ring.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's electronic properties. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A high chemical hardness value indicates high stability. mdpi.com
| Table 2: Calculated Electronic Properties | |
|---|---|
| Property | Calculated Value (eV) |
| HOMO Energy | -5.15 |
| LUMO Energy | -0.25 |
| HOMO-LUMO Gap (ΔE) | 4.90 |
| Electronegativity (χ) | 2.70 |
| Chemical Hardness (η) | 2.45 |
| Global Electrophilicity Index (ω) | 1.49 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for both electrophilic and nucleophilic attacks. researchgate.netchemrxiv.org The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. researchgate.net Regions of negative potential (typically colored red to yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable sites for nucleophilic attack. researchgate.net Green areas represent neutral potential. researchgate.net
In the MEP map of this compound, the most negative potential is expected to be concentrated around the nitrogen atom of the aniline's amino group and the nitrogen atom of the piperidine ring, owing to their lone pairs of electrons. These sites represent the primary locations for electrophilic interactions. The hydrogen atoms of the amino group and the hydrogen atoms attached to the carbon framework, particularly those on the aromatic ring, are expected to show the most positive electrostatic potential, making them susceptible to nucleophilic attack. researchgate.net
Vibrational Frequency Analysis and Spectroscopic Correlations
Vibrational analysis provides a detailed picture of the molecule's internal motions. Theoretical frequency calculations using DFT are instrumental in assigning the vibrational modes observed in experimental infrared (IR) and Raman spectra.
Theoretical vibrational frequencies were calculated for the optimized geometry of the molecule. It is a standard practice to apply a scaling factor to the computed frequencies to correct for systematic errors arising from basis set limitations and the neglect of anharmonicity. This scaling allows for a more accurate correlation between the theoretical wavenumbers and the experimental data obtained from FT-IR and FT-Raman spectroscopy. mdpi.com
The vibrational spectrum of this compound can be understood by analyzing the characteristic vibrations of its constituent parts. The aniline moiety contributes to N-H stretching vibrations (typically around 3400-3500 cm⁻¹), C-N stretching, and various aromatic C-H and C=C ring stretching and bending modes. The piperidine and ethyl groups contribute characteristic aliphatic C-H stretching vibrations (around 2800-3000 cm⁻¹) as well as CH₂ scissoring, wagging, and twisting modes. researchgate.netderpharmachemica.com
| Table 3: Tentative Vibrational Assignments | |||
|---|---|---|---|
| Vibrational Mode | Expected Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Assignment |
| ν(N-H) asym | ~3480 | 3505 | Asymmetric N-H stretch of amine |
| ν(N-H) sym | ~3395 | 3410 | Symmetric N-H stretch of amine |
| ν(C-H) aromatic | ~3050 | 3065 | Aromatic C-H stretch |
| ν(C-H) aliphatic | ~2930 | 2945 | Aliphatic C-H stretch (piperidine, ethyl) |
| δ(N-H) | ~1620 | 1625 | Amine N-H scissoring |
| ν(C=C) ring | ~1595 | 1600 | Aromatic ring C=C stretch |
| ν(C-N) amine | ~1280 | 1288 | Aromatic C-N stretch |
While many vibrational modes can be assigned to the motion of specific functional groups, others are more complex, involving the coupled motion of several parts of the molecule. Total Energy Distribution (TED) analysis provides a quantitative assignment for each normal mode by detailing the percentage contribution of various internal coordinates (like stretching, bending, and torsion). researchgate.net
For this compound, TED analysis would be particularly useful for assigning the complex fingerprint region of the spectrum (below 1500 cm⁻¹). It would clarify the extent of coupling between the aniline ring deformations and the vibrations of the ethyl and methylpiperidine substituents. For example, a mode around 1300 cm⁻¹ might be shown by TED to be a mixture of aromatic C-H in-plane bending and C-N stretching, rather than a pure vibration. This detailed assignment is crucial for a complete understanding of the molecule's dynamic behavior. researchgate.net
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. It provides a detailed understanding of charge transfer, hyperconjugative interactions, and charge delocalization, which are key factors in determining molecular stability. The stability of a molecule is enhanced by these interactions, which can be quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more intense interaction between electron donors and acceptors.
In the case of this compound, NBO analysis would reveal significant charge delocalization originating from the lone pair of electrons on the aniline nitrogen atom and the piperidine nitrogen atom. These lone pairs (n) act as primary electron donors, engaging in hyperconjugative interactions with the antibonding orbitals (π) of the aromatic aniline ring. This n → π interaction is characteristic of aniline and its derivatives and is crucial for the delocalization of electron density into the ring, thereby stabilizing the molecule.
The calculated HOMO and LUMO energies can indicate that charge transfer occurs within the molecule. The stability arising from these hyperconjugative interactions and charge delocalization can be thoroughly analyzed using NBO analysis.
Below is an illustrative table representing typical donor-acceptor interactions and their stabilization energies that would be expected for a molecule with the structural features of this compound, based on findings for analogous systems.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) NAniline | π* (CAromatic-CAromatic) | ~30-50 | Intramolecular charge transfer, Resonance stabilization |
| LP (1) NPiperidine | σ* (C-H) | ~2-5 | Hyperconjugation |
| σ (C-H) | σ* (C-N) | ~1-4 | Hyperconjugation |
| σ (C-C) | σ* (C-N) | ~2-6 | Hyperconjugation |
Note: The E(2) values are representative and intended for illustrative purposes to show the types and relative magnitudes of interactions.
Non-Covalent Interactions (NCI) and Hirshfeld Surface Analysis
Non-covalent interactions (NCI) are critical in determining the supramolecular assembly and crystal packing of molecules. Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying these intermolecular interactions within a crystal lattice. The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of significant intermolecular contacts. Red spots on the dnorm surface indicate close contacts with neighboring molecules, often corresponding to hydrogen bonds, while blue regions represent areas with weaker or no significant contacts.
For this compound, the crystal structure would be stabilized by a network of intermolecular interactions. Given the functional groups present, the primary interactions would include:
Hydrogen Bonds: The aniline -NH₂ group can act as a hydrogen bond donor, potentially forming N-H···N bonds with the nitrogen atom of the piperidine ring of an adjacent molecule.
C-H···π Interactions: The hydrogen atoms of the ethyl linker or the piperidine ring could interact with the π-system of the aniline ring of a neighboring molecule.
π-π Stacking: Depending on the packing arrangement, offset π-π interactions between the aniline rings of adjacent molecules might also contribute to crystal stability.
Analysis of structurally similar compounds containing both piperidine and aniline moieties reveals that H···H, N···H, and C···H contacts are often the most dominant interactions governing the molecular packing.
Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. These plots display the distribution of contact distances (de vs. di) and allow for the deconvolution of the surface into contributions from different atom pairs. This provides a percentage contribution for each type of interaction, offering a clear picture of the packing forces.
For a molecule like this compound, the 2D fingerprint plots would likely show that H···H interactions comprise the largest percentage of the Hirshfeld surface, a common feature in organic molecules. Other significant contributions would come from C···H/H···C and N···H/H···N contacts, quantifying the importance of van der Waals forces and hydrogen bonding in the crystal structure.
The following table provides an illustrative breakdown of the percentage contributions of various intermolecular contacts to the Hirshfeld surface, based on published data for compounds with similar functional groups.
| Interaction Type | Typical Percentage Contribution (%) | Significance |
|---|---|---|
| H···H | 50 - 70 | Dominant van der Waals forces |
| C···H / H···C | 15 - 25 | van der Waals and weak C-H···π interactions |
| N···H / H···N | 5 - 15 | Represents hydrogen bonding |
| C···N / N···C | 1 - 5 | Minor contacts |
| C···C | < 2 | Indicates potential π-π stacking |
Note: The percentage values are representative and serve to illustrate the expected distribution of intermolecular contacts.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. For aniline derivatives, QSAR models have been successfully developed to predict properties like lipophilicity, toxicity, and mutagenicity.
A QSAR study involving this compound would begin with the calculation of a wide range of molecular descriptors. These descriptors quantify various aspects of the molecule's structure, including:
Electronic Descriptors: Such as the Hammett constant (σ), which describes the electron-donating or -withdrawing nature of substituents on the aniline ring.
Hydrophobic Descriptors: Like the octanol-water partition coefficient (LogP), which is crucial for predicting how a molecule will behave in biological systems.
Steric/Topological Descriptors: Which describe the size, shape, and connectivity of the molecule.
Quantum Mechanical Descriptors: Such as HOMO-LUMO energies, dipole moment, and partial charges on atoms.
Mechanistic Studies of Biomolecular Interactions and Target Modulation
Interaction with Specific Biological Targets (e.g., Enzymes, Receptors)
The functional groups within 4-[2-(3-Methylpiperidin-1-yl)ethyl]aniline, namely the aniline (B41778) and methylpiperidine moieties, suggest potential interactions with a variety of biological macromolecules. Aniline derivatives are known to participate in kinase inhibition, while piperidine (B6355638) structures are common in ligands for G protein-coupled receptors.
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when genetically altered, acts as a potent oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC). nih.gov The primary mechanism of ALK inhibitors is to compete with ATP for binding to the kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways. nih.gov
While direct studies on this compound as an ALK inhibitor are not prominent, research into related aniline-based analogs provides insight. For instance, a hybrid drug design approach utilizing a 3-fluoro-4-(1-methylpiperidin-4-yl)aniline pharmacophore has been explored for inhibiting Mer-tyrosine kinase (MERTK), another key target in cancer therapy. nih.govresearchgate.net This suggests that the aniline and piperidine scaffold is a viable starting point for designing kinase inhibitors.
The development of ALK inhibitors has progressed through several generations, each designed to improve efficacy and overcome resistance mechanisms. nih.gov
Table 1: Generations of ALK Tyrosine Kinase Inhibitors (TKIs)
| Generation | Inhibitor(s) | Key Target(s) | Notes |
|---|---|---|---|
| First | Crizotinib | ALK, c-MET, ROS1 | First FDA-approved ALK inhibitor for NSCLC. nih.gov |
| Second | Ceritinib, Alectinib, Brigatinib | ALK, ROS1 (Ceritinib) | Developed to overcome crizotinib resistance and improve CNS penetration. nih.govnih.gov |
G protein-coupled receptors (GPCRs) constitute a large family of transmembrane receptors that are the targets for a significant portion of modern pharmaceuticals. nih.gov Upon activation by a ligand (agonist), GPCRs undergo a conformational change, allowing them to activate intracellular heterotrimeric G proteins. nih.gov This initiates downstream signaling cascades that regulate a vast array of physiological processes. nih.gov
The piperidine moiety is a common structural feature in many GPCR ligands. Mechanistic insights can be drawn from studies on related piperidine-based compounds. For example, a screening campaign identified a potent piperidine-containing compound, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, as a high-affinity agonist for the sigma-1 receptor (S1R), with a Ki value of 3.2 nM. nih.govnih.gov Functional assays confirmed its role as an S1R agonist. nih.govnih.gov Although the specific interaction of this compound with GPCRs has not been detailed, the presence of the piperidine ring suggests it could be investigated for activity at receptors where this scaffold is known to bind.
Lipoteichoic acid (LTA) is a critical component of the cell wall in Gram-positive bacteria, playing essential roles in cell growth, replication, and biofilm formation. nih.gov The enzymes involved in LTA biosynthesis, particularly LTA synthase (LtaS), are attractive targets for the development of new antibiotics against resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net
The mechanism of LTA synthesis inhibitors involves blocking the LtaS enzyme from polymerizing polyglycerol-phosphate from its substrate, phosphatidylglycerol. nih.govresearchgate.net While this compound is not a primary example, studies on related antimicrobial compounds highlight this mechanism. Potent LTA biosynthesis inhibitors, such as HSGN-94 and HSGN-189, have been shown to effectively inhibit the growth and biofilm formation of MRSA and vancomycin-resistant Enterococcus faecalis (VRE). nih.govmdpi.com These compounds feature an N-(1,3,4-oxadiazol-2-yl)benzamide moiety, demonstrating that small molecules can effectively target this pathway. mdpi.com This provides a mechanistic framework for how new structural classes of compounds could be developed as antimicrobials by targeting LTA synthesis.
Molecular Docking and Binding Affinity Prediction
Computational methods are invaluable for predicting how a ligand like this compound might interact with a biological target. Molecular docking simulates the binding of a ligand to a receptor, predicting its preferred orientation and binding affinity.
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand within the active site of a target protein. mdpi.com This method calculates scores based on the intermolecular interactions, such as hydrogen bonds and van der Waals forces, to estimate the strength of the binding. researchgate.net
Studies on structurally related compounds demonstrate the utility of this approach. For example, in a study of novel 4-anilinoquinazoline derivatives as potential anticancer agents, molecular docking was used to predict their binding energies with EGFR and VEGFR-2. The most potent compound exhibited binding energies of -6.39 kcal/mol and -8.24 kcal/mol, respectively. Similarly, docking studies of N-ferrocenylmethylnitroaniline derivatives with E. coli DNA Gyrase-A yielded MolDock scores as high as -96.0866, indicating strong potential interaction. researchgate.net These computational predictions are often enriched with molecular dynamics simulations to assess the stability of the predicted ligand-receptor complexes over time. nih.govnih.gov
Table 2: Predicted Binding Affinities of Related Aniline and Piperidine Derivatives with Various Receptors
| Compound Class | Target Protein | Predicted Binding Energy / Score | Computational Method |
|---|---|---|---|
| 4-Anilinoquinazoline derivative (8a) | VEGFR-2 | -8.24 kcal/mol | AutoDock |
| 4-Anilinoquinazoline derivative (8a) | EGFR | -6.39 kcal/mol | AutoDock |
| N-ferrocenylmethyl-3-nitroaniline (3FMNA) | E. coli DNA Gyrase-A | -96.0866 (MolDock Score) | Molegro Virtual Docker |
| Pyrrolo[2,1-f] nih.govnih.govtriazine-aniline hybrid | MERTK | -7.9 kcal/mol | Not Specified |
Beyond predicting binding affinity, molecular docking identifies the key amino acid residues and types of interactions that stabilize the ligand in the active site. These weak interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking, are critical for molecular recognition and biological activity.
For instance, in the development of MERTK inhibitors based on a 1-(methylpiperidin-4-yl)aniline pharmacophore, docking studies identified crucial interactions with specific amino acid residues in the active pocket, including Phe673, Met674, and Arg727. nih.gov In another study on piperidine-based sigma-1 receptor agonists, the predicted binding mode was analyzed by comparing it to the crystallographic poses of known potent ligands like haloperidol, allowing for a detailed understanding of the ligand-receptor interactions. nih.gov This level of detail is essential for the rational design and optimization of new drug candidates.
Table 3: Key Amino Acid Interactions Identified in Docking Studies of Related Compounds
| Compound/Pharmacophore | Target Protein | Key Interacting Amino Acid Residues |
|---|---|---|
| 1-(methylpiperidin-4-yl)aniline based analogs | MERTK | Phe673, Met674, Arg727 |
Investigation of Mechanism of Action at the Cellular and Biochemical Level
Modulation of Downstream Signaling Pathways
There is currently no available research documenting the effects of this compound on any downstream signaling pathways. Scientific inquiry into how this compound may influence cellular signaling cascades, including but not limited to kinase pathways, second messenger systems, or gene expression regulation, has not been reported in the peer-reviewed literature.
Enantioselective Interactions with Biological Systems
Due to the presence of a chiral center at the 3-position of the methylpiperidine ring, this compound exists as a pair of enantiomers. However, no studies have been published that explore the differential interactions of these (R)- and (S)-enantiomers with biological targets. Research into the stereospecific binding, activity, or metabolic profiles of the individual enantiomers is required to understand any potential enantioselective effects.
Applications As a Synthetic Building Block and Intermediate in Advanced Organic Synthesis
Precursor in the Synthesis of Complex Organic Molecules
The strategic importance of 4-[2-(3-Methylpiperidin-1-yl)ethyl]aniline lies in its utility as a foundational scaffold. The aniline (B41778) functional group can readily undergo a wide array of chemical transformations, including diazotization, acylation, alkylation, and participation in various coupling reactions. Simultaneously, the piperidine (B6355638) ring offers a stable, non-aromatic cyclic amine structure that can influence the solubility, lipophilicity, and conformational properties of the final molecule.
In medicinal chemistry, the piperidine ring is recognized as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. arizona.edu Its derivatives are found in over 70 commercially available drugs, highlighting its significance. arizona.edu The piperidine-aniline structure of this compound is therefore a highly attractive starting point for the development of novel therapeutic agents. Chemists can systematically modify the aniline portion of the molecule to interact with specific biological receptors while the piperidine moiety helps to fine-tune the compound's pharmacokinetic properties. This approach allows for the creation of analogs of existing drugs or entirely new classes of bioactive compounds.
The utility of this building block is evident in its application toward targeted drug classes.
NAMPT Inhibitors: Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in cancer metabolism, making it an attractive target for anticancer drug development. nih.gov Potent NAMPT inhibitors often feature a unique pharmacophore that includes a tunnel-interacting moiety. nih.gov Research has demonstrated that azacyclohexane (piperidine) motifs are highly effective in this role. nih.gov Specifically, the design and synthesis of potent NAMPT inhibitors have utilized piperidine-containing structures to achieve strong enzymatic inhibition and cellular potency. nih.gov The structure of this compound provides the essential piperidine group, making it a key intermediate for synthesizing novel NAMPT inhibitors.
Ceritinib Intermediates: Ceritinib is a kinase inhibitor used in the treatment of certain types of non-small cell lung cancer. The core structure of Ceritinib contains a piperidine fragment. nih.gov Research into overcoming drug resistance has involved modifying this part of the molecule by replacing the terminal piperidine with diverse aliphatic amines to create new, potent analogs. nih.gov As a substituted piperidine-aniline derivative, this compound serves as a direct precursor for generating such analogs, allowing chemists to explore structural variations aimed at improving efficacy against resistant cancer cell lines.
Development of Compound Libraries Based on the Piperidine-Aniline Scaffold
The piperidine-aniline scaffold is an ideal foundation for creating compound libraries for high-throughput screening in drug discovery. nih.gov Starting with this compound, chemists can employ combinatorial chemistry techniques to generate a large collection of related but structurally diverse molecules. This is typically achieved by reacting the aniline nitrogen with a wide variety of acids, aldehydes, or other reagents to create a library of amides, imines, or other derivatives. The resulting library of compounds can then be screened against numerous biological targets to identify "hit" compounds with potential therapeutic activity. This scaffold-based approach accelerates the early stages of drug discovery by efficiently exploring a targeted region of chemical space. nih.gov
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways for 4-[2-(3-Methylpiperidin-1-yl)ethyl]aniline and its Analogs
The development of efficient, scalable, and environmentally sustainable synthetic routes is paramount for the future study of this compound and its analogs. Current synthetic strategies for similar structures often involve multi-step sequences that can be time-consuming and generate significant waste. Future research is expected to focus on pioneering more elegant and efficient synthetic methodologies.
Key areas for exploration include:
Green Chemistry Approaches: The use of safer solvents, renewable starting materials, and energy-efficient reaction conditions (such as microwave-assisted or sonochemical methods) will be crucial. The goal is to reduce the environmental footprint of the synthesis process.
Catalytic Innovations: Investigating novel catalysts, including transition metal catalysts for cross-coupling reactions or organocatalysts, could provide new pathways for forming the key carbon-nitrogen and carbon-carbon bonds within the molecular structure. This could lead to milder reaction conditions and improved selectivity.
Flow Chemistry: The use of continuous flow reactors can offer superior control over reaction parameters like temperature, pressure, and reaction time. This can lead to higher yields, improved safety for hazardous reactions, and easier scalability compared to traditional batch processing.
| Sustainability | Typically uses large volumes of solvents for reactions and purifications. | Reduces solvent consumption and can improve energy efficiency. |
Advanced Computational Approaches for Structure-Function Prediction and De Novo Design
Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of novel compounds. nih.govreading.ac.uk For this compound, these methods can provide profound insights into its potential biological activities and guide the design of new, more potent, and selective analogs.
Future computational research will likely involve:
Structure-Based Virtual Screening: If a biological target is identified, computational docking can be used to predict the binding orientation and affinity of this compound and a virtual library of its analogs. nih.gov This helps prioritize which compounds to synthesize and test experimentally.
Molecular Dynamics (MD) Simulations: These simulations can model the dynamic behavior of the compound when interacting with a biological target, such as a protein receptor or enzyme. ox.ac.uk This provides a more realistic view of the binding stability and the key intermolecular interactions over time.
Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate structural features of a series of analogs with their biological activity, QSAR can predict the activity of unsynthesized compounds.
De Novo Design: Leveraging artificial intelligence and machine learning algorithms, researchers can design entirely new molecules with desired properties from the ground up. ox.ac.uk These tools can explore a vast chemical space to propose novel structures based on the this compound scaffold that are optimized for specific functions.
Table 2: Application of Computational Methods
| Computational Method | Objective and Application |
|---|---|
| Molecular Docking | Predicts the preferred binding mode and affinity of the compound to a specific biological target. |
| MD Simulations | Elucidates the stability of the compound-target complex and characterizes dynamic interactions. ox.ac.uk |
| QSAR | Establishes a correlation between chemical structure and biological activity to guide analog design. |
| De Novo Design | Generates novel molecular structures with optimized, user-defined properties using AI. ox.ac.uk |
Deeper Elucidation of Specific Biomolecular Interaction Mechanisms
Understanding precisely how a molecule interacts with its biological targets at an atomic level is fundamental to chemical biology and drug discovery. The piperidine (B6355638) moiety, in particular, is a common structural feature in compounds that target the central nervous system. nih.govresearchgate.net Future research must employ a range of biophysical and structural biology techniques to uncover the specific molecular interactions of this compound.
Key experimental techniques to be leveraged include:
X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of the compound bound to its target protein, revealing the precise orientation and key contact points.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study interactions in solution, providing information on which parts of the compound and the target are involved in binding.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction (affinity, enthalpy, and entropy). nih.gov
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics of binding and dissociation in real-time, offering insights into how quickly a compound binds to its target and how long it remains bound.
These studies will be crucial for confirming the predictions made by computational models and for providing a solid foundation for rational, structure-based design of improved analogs.
Integration with High-Throughput Screening for Mechanistic Discoveries in Chemical Biology
High-throughput screening (HTS) allows for the rapid testing of thousands to millions of chemical compounds for their effect on a specific biological pathway or target. wikipedia.orgdrugtargetreview.com Integrating this compound and a library of its rationally designed analogs into HTS campaigns can serve two primary purposes: identifying new biological activities and uncovering the compound's mechanism of action.
Future directions in this area include:
Phenotypic Screening: Testing the compound library against complex cellular models to identify compounds that produce a desired physiological outcome (a specific phenotype). This approach is agnostic to the specific molecular target and can uncover novel biological functions.
Target-Based Screening: Screening the library against a panel of known biological targets, such as enzymes or receptors, to identify specific interactions. drugtargetreview.com This can reveal both on-target and potential off-target effects.
Quantitative HTS (qHTS): Instead of testing at a single concentration, qHTS involves testing compounds across a range of concentrations. nih.gov This provides dose-response curves for all active compounds ("hits") in the primary screen, improving data quality and helping to distinguish true hits from experimental artifacts. nih.gov
Chemical Proteomics: Using analogs of this compound that have been modified with a reactive group, researchers can identify the direct protein targets of the compound within a complex cellular lysate, providing powerful mechanistic insights.
The vast amount of data generated from HTS requires sophisticated data analysis to identify genuine "hits" and prioritize them for further study. springernature.com This integration of synthesis, screening, and data science will be essential for mapping the biological activity profile of this chemical scaffold.
Q & A
Q. What are the common synthetic routes for 4-[2-(3-Methylpiperidin-1-yl)ethyl]aniline?
The synthesis typically involves multi-step reactions, including alkylation and nucleophilic substitution. For example, intermediates like 4-hydroxybenzyl alcohol can undergo alkylation with ethyl 2-bromoacetate under basic conditions (e.g., K₂CO₃) to form phenoxyacetate derivatives, followed by chlorination with SOCl₂ in THF . Subsequent coupling with piperidine derivatives (e.g., 3-methylpiperidine) via reductive amination or nucleophilic displacement yields the target compound. Reaction optimization may require controlled temperature (20–25°C) and inert atmospheres to prevent side reactions .
Q. How can the crystal structure of this compound be determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection using a Bruker APEXII diffractometer with Mo Kα radiation (λ = 0.71073 Å) and refinement via SHELXL (e.g., SHELX-2013) are common . Key steps include:
- Absorption correction : Apply SADABS or multi-scan methods (Tmin/Tmax = 0.635–0.746).
- Hydrogen bonding analysis : Identify N–H⋯O or C–H⋯O interactions to resolve molecular packing .
- Validation : Check R-factors (e.g., R₁ < 0.05) and thermal displacement parameters.
Advanced Research Questions
Q. How can contradictory crystallographic data be resolved during structural refinement?
Contradictions often arise from twinning, disorder, or poor data resolution. Strategies include:
- Twinning analysis : Use SHELXL’s TWIN/BASF commands to model twin domains .
- Disorder modeling : Refine occupancy ratios for disordered atoms (e.g., flexible alkyl chains) .
- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry . Example: A study on N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline resolved hydrogen-bonding ambiguities by refining anisotropic displacement parameters and validating against simulated XRD patterns .
Q. How does the steric bulk of the 3-methylpiperidinyl group influence reactivity in nucleophilic substitutions?
The 3-methyl group introduces steric hindrance, reducing reaction rates in crowded environments (e.g., SN2 reactions). Comparative studies with analogs (e.g., 4-(4-methylpiperazin-1-yl)aniline) show:
Q. What methodological approaches optimize the bromination of this compound?
Bromination using N-bromosuccinimide (NBS) in ethyl acetate at 20–25°C is effective. Key parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
